molecular formula C22H28N4O B13805340 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

Katalognummer: B13805340
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: LDKPMEKQODSFLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused to a piperidine ring, with a 2-phenylethyl carboxamide substituent.

Eigenschaften

Molekularformel

C22H28N4O

Molekulargewicht

364.5 g/mol

IUPAC-Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N4O/c1-16-24-20-9-5-8-19(20)21(25-16)26-14-11-18(12-15-26)22(27)23-13-10-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-15H2,1H3,(H,23,27)

InChI-Schlüssel

LDKPMEKQODSFLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound can be broadly divided into three main stages:

Preparation of the Cyclopenta[d]pyrimidine Core

The cyclopenta[d]pyrimidine ring system is typically synthesized via condensation reactions involving appropriate pyrimidine precursors and cyclopentane derivatives. A common approach involves:

  • Starting from a pyrimidine derivative bearing reactive groups at the 4-position.
  • Employing cyclization reactions under controlled conditions to form the fused cyclopentane ring.
  • Introduction of the 2-methyl substituent on the pyrimidine ring is achieved through methylation reactions or by using methyl-substituted pyrimidine precursors.

Example Reaction Conditions:

  • Refluxing pyrimidine intermediates with cyclopentanone derivatives in the presence of acid or base catalysts.
  • Use of solvents like ethanol or DMF under inert atmosphere to promote cyclization.

Synthesis and Functionalization of Piperidine-4-carboxamide

The piperidine-4-carboxamide fragment is prepared through:

  • Starting from piperidine or substituted piperidine derivatives.
  • Introduction of the carboxamide group at the 4-position via amide coupling reactions.
  • The carboxamide nitrogen is then functionalized with the 2-phenylethyl group through nucleophilic substitution or reductive amination.

Typical Synthetic Steps:

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring functionalization Use of protected piperidine derivatives Selective substitution at 4-position
2 Amide formation Coupling of 4-piperidine carboxylic acid with amines (e.g., 2-phenylethylamine) using coupling agents like EDCI or DCC Formation of piperidine-4-carboxamide
3 N-substitution Nucleophilic substitution or reductive amination with 2-phenylethyl moiety N-(2-phenylethyl) substitution on amide nitrogen

Coupling of the Cyclopenta[d]pyrimidine and Piperidine Moieties

The final step involves linking the cyclopenta[d]pyrimidine core to the piperidine-4-carboxamide unit:

  • This is typically achieved through nucleophilic aromatic substitution or amide bond formation.
  • The 4-position of the pyrimidine ring, often bearing a leaving group such as chlorine, is displaced by the piperidine nitrogen or an appropriate nucleophile.
  • Reaction conditions include refluxing in polar aprotic solvents (e.g., DMF, DMSO) with bases such as triethylamine or potassium carbonate to facilitate substitution.

Example Synthetic Route Summary

Stage Starting Materials Key Reagents/Conditions Product Intermediate
Cyclopenta[d]pyrimidine core synthesis 2-methylpyrimidine derivatives + cyclopentanone Acid/base catalysis, reflux in ethanol or DMF 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl intermediate
Piperidine-4-carboxamide formation Piperidine-4-carboxylic acid + 2-phenylethylamine EDCI/DCC coupling in dichloromethane or DMF N-(2-phenylethyl)piperidine-4-carboxamide
Coupling of two fragments Cyclopenta[d]pyrimidine intermediate + piperidine carboxamide Nucleophilic substitution, reflux in DMF with base Final compound: 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

Supporting Research Findings and Notes

  • The piperidinyl ring in related compounds is often solvent-exposed and amenable to substitution without affecting core activity, allowing for flexible functionalization strategies.
  • Amide coupling reactions using carbodiimide-based agents (EDCI or DCC) are standard for attaching the 2-phenylethyl group to the piperidine carboxamide nitrogen.
  • Purification of intermediates and the final compound is commonly performed by flash chromatography using dichloromethane/methanol mixtures or recrystallization from ethanol.
  • Reaction monitoring by TLC and characterization by NMR, MS, and IR spectroscopy ensure the structural integrity and purity of the synthesized compound.

Data Table: Summary of Key Reagents and Conditions

Synthetic Step Reagents/Conditions Notes
Cyclopenta[d]pyrimidine core formation Pyrimidine derivatives, cyclopentanone, acid/base catalyst, reflux in ethanol or DMF Formation of fused heterocycle
Piperidine-4-carboxamide synthesis Piperidine-4-carboxylic acid, 2-phenylethylamine, EDCI/DCC, solvent (DCM/DMF) Amide bond formation, mild conditions
Coupling of fragments Cyclopenta[d]pyrimidine intermediate, piperidine carboxamide, base (triethylamine/K2CO3), DMF, reflux Nucleophilic aromatic substitution
Purification Flash chromatography (DCM/MeOH 10:1), recrystallization from ethanol Ensures product purity

Analyse Chemischer Reaktionen

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include Mn(OTf)2, t-BuOOH, LiAlH4, and NaBH4. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a potential inhibitor or activator of specific biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

  • Target Compound : Cyclopenta[d]pyrimidine fused with a dihydro-5H ring system. The methyl group at position 2 may improve metabolic stability by steric hindrance .
  • Compound from : Chromeno[4,3-d]pyrimidine with a thioxo group.
  • Compound from : Piperidine linked to a phenylpropanamide group. Lacks fused heterocyclic systems, reducing rigidity compared to the target compound .

Key Insight: Fused heterocycles (e.g., cyclopenta-pyrimidine vs. chromeno-pyrimidine) modulate target selectivity and metabolic stability.

Substituent Analysis

Compound Piperidine Substituent Aromatic Group Key Functional Impact
Target Compound 4-Carboxamide 2-Phenylethyl Enhances lipophilicity and BBB penetration
Compound 4-Methoxycarbonyl Benzyl and phenylpropanamide Methoxycarbonyl increases polarity
Compound 4-Piperidinophenyl Chromene-derived system Piperidinophenyl may improve solubility

Key Insight : Carboxamide groups (target compound) balance lipophilicity and hydrogen-bonding capacity, favoring oral bioavailability compared to methoxycarbonyl derivatives.

Physicochemical and Pharmacokinetic Properties

Computational Predictions (Based on Analogues)

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~375 (estimated) 393 (reported) ~350 (estimated)
LogP (Lipophilicity) ~3.5 (predicted) 2.8 (calculated) ~2.2 (predicted)
Hydrogen Bond Acceptors 5 6 4
Oral Bioavailability Moderate (predicted) Good (computational) Low (methoxycarbonyl effect)

Key Insight: The target compound’s logP and hydrogen-bonding profile suggest better membrane permeability than ’s compound but slightly lower solubility than ’s chromeno-pyrimidine.

Biologische Aktivität

The compound 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide represents a novel class of piperidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, molecular targets, and potential therapeutic benefits based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

This structure features a cyclopentapyrimidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide . For instance, research on related piperidine derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death.
Cell Cycle ArrestInhibition of cell cycle progression, preventing tumor growth.
Inhibition of AngiogenesisReduction in blood vessel formation that supplies tumors.

Molecular Targets

In silico studies have identified potential molecular targets for this compound. These include:

  • Androgen Receptor (AR) : Involved in the progression of certain cancers.
  • VEGF Receptor (VEGFR) : Plays a crucial role in angiogenesis.
  • CHK1 and CK2 : Key regulators in cell cycle control and DNA damage response .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of similar compounds on oral squamous cell carcinoma (OSCC) models. The results demonstrated significant cytotoxicity against cancer cells with minimal toxicity to normal cells, suggesting a favorable therapeutic index for these compounds .

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Selectivity Index
1-(2-Methyl-6,7-dihydro...1510
Control (DMSO)>100-

Study 2: In Vivo Efficacy

In vivo studies involving animal models treated with related piperidine derivatives showed increased survival rates and reduced tumor burden compared to control groups. The administration route and dosage were optimized to enhance bioavailability and therapeutic effects .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclopenta[d]pyrimidine and piperidine-carboxamide precursors. A common approach includes coupling 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine with a functionalized piperidine intermediate under catalytic conditions (e.g., p-toluenesulfonic acid in methanol or DMF) . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C for 8–12 hours), and catalyst loading (5–10 mol%). Thin-layer chromatography (TLC) or HPLC should monitor reaction progress, with purification via column chromatography using gradients of ethyl acetate/hexane .

Basic: Which spectroscopic and chromatographic methods confirm structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to verify cyclopenta[d]pyrimidine protons (δ 6.5–8.5 ppm) and piperidine carboxamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns for crystalline derivatives .
  • HPLC-PDA : Quantify purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Basic: What computational approaches predict physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solubility and membrane permeability using tools like GROMACS .
  • ADMET Prediction : SwissADME or ADMETLab2.0 estimate LogP (lipophilicity), bioavailability (≥30%), and cytochrome P450 interactions .
  • Docking Studies (AutoDock Vina) : Model binding to biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic data for novel derivatives?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon networks .
  • High-Resolution Mass Spectrometry (HRMS) : Rule out isobaric impurities .
  • Single-Crystal X-ray Diffraction : Unambiguously confirm regiochemistry in ambiguous cases .

Advanced: What strategies enhance target selectivity in biological systems?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the phenethyl group (e.g., halogenation) to improve receptor binding .
  • Bioisosteric Replacement : Substitute the cyclopenta[d]pyrimidine core with thieno[3,2-d]pyrimidine to modulate selectivity .
  • Proteomics Profiling : Use kinase inhibition assays to identify off-target effects and refine substituents .

Advanced: What in vitro/in vivo models evaluate therapeutic potential?

Methodological Answer:

  • In Vitro :
    • Cell Viability Assays (MTT) : Screen anticancer activity against HeLa or MCF-7 cells .
    • Enzyme Inhibition (FRET) : Test kinase or protease inhibition (IC50 < 1 µM preferred) .
  • In Vivo :
    • Xenograft Models : Assess tumor regression in nude mice (dose: 10–50 mg/kg, oral) .
    • PK/PD Studies : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Advanced: How does stereochemistry influence biological activity, and how are chiral centers analyzed?

Methodological Answer:
Stereochemistry (e.g., piperidine ring conformation) impacts target binding. Methods include:

  • Chiral HPLC : Resolve enantiomers using Chiralpak® columns and hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Correlate optical activity with biological efficacy .
  • NOESY NMR : Detect spatial proximity of protons to assign absolute configuration .

Advanced: What synthetic impurities are common, and how are they quantified?

Methodological Answer:

  • Common Impurities : Unreacted pyrimidine precursors or N-alkylation byproducts .
  • Quantification :
    • LC-MS/MS : Detect trace impurities (<0.15%) using MRM transitions .
    • 1H NMR with Internal Standards : Integrate impurity peaks relative to TMS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.